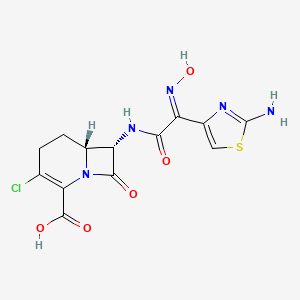

LY 215890

Description

Properties

CAS No. |

153502-35-3 |

|---|---|

Molecular Formula |

C13H12ClN5O5S |

Molecular Weight |

385.78 g/mol |

IUPAC Name |

(6R,7S)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-chloro-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C13H12ClN5O5S/c14-4-1-2-6-8(11(21)19(6)9(4)12(22)23)17-10(20)7(18-24)5-3-25-13(15)16-5/h3,6,8,24H,1-2H2,(H2,15,16)(H,17,20)(H,22,23)/b18-7+/t6-,8+/m1/s1 |

InChI Key |

FIWZSPHSVMRFPH-NPBNKCFNSA-N |

Isomeric SMILES |

C1CC(=C(N2[C@H]1[C@@H](C2=O)NC(=O)/C(=N/O)/C3=CSC(=N3)N)C(=O)O)Cl |

Canonical SMILES |

C1CC(=C(N2C1C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)C(=O)O)Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

7-(((2-amino-4-thiazolyl)hydroximinoacetyl)amino)-3-chloro-1-carba-1-dethia-3-cephem-4-carboxylic acid LY 215890 LY-215890 LY215890 |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Discovery and Synthesis of Galunisertib (LY2157299), a TGF-β Receptor I Kinase Inhibitor

A Note on Nomenclature: Initial searches for "LY215890" revealed conflicting information, with sources identifying it as both an antibacterial agent and a Transforming Growth Factor-beta (TGF-β) inhibitor. Further investigation clarified that LY215890 is a cephem antibiotic, while the TGF-β inhibitor developed by Eli Lilly is designated as LY2157299, with the non-proprietary name Galunisertib. Given the user's request for information on signaling pathways, a topic highly relevant to cancer therapeutics, this guide will focus on Galunisertib (LY2157299), assuming it to be the compound of interest.

Executive Summary

Galunisertib (LY2157299) is a potent and selective small molecule inhibitor of the Transforming Growth Factor-β receptor I (TGF-βRI) kinase, also known as Activin Receptor-Like Kinase 5 (ALK5). Developed by Eli Lilly and Company, Galunisertib has been investigated in numerous preclinical and clinical studies for its potential as an anti-cancer agent. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental data related to Galunisertib. It is intended for researchers, scientists, and drug development professionals working in the fields of oncology and medicinal chemistry.

Discovery and Lead Optimization

The discovery of Galunisertib stemmed from a focused effort to develop small molecule inhibitors of the TGF-β signaling pathway, which is known to play a crucial role in tumor progression, metastasis, and immune evasion.[1][2] The development program at Eli Lilly screened a large library of small molecule inhibitors using a TGF-β-dependent cell-based assay.[3]

Promising compounds were further evaluated for their ability to inhibit the autophosphorylation of the isolated human TGF-βRI kinase domain.[3] This screening cascade led to the identification of a diheteroaryl-substituted pyrazole, LY364947, as a potent inhibitor with an IC50 of 51 nM.[3] Subsequent structure-activity relationship (SAR) studies and optimization of the dihydropyrrolopyrazole series led to the discovery of Galunisertib (LY2157299), an orally bioavailable inhibitor with an improved kinase selectivity profile.[3][4]

Chemical Synthesis

Galunisertib, with the chemical formula C22H19N5O, is synthesized via a four-step convergent approach.[4][5] The IUPAC name for Galunisertib is 4-(2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline-6-carboxamide.[4]

While a detailed, step-by-step protocol with specific reagents and conditions is proprietary, the general synthetic strategy involves the coupling of key heterocyclic intermediates. The synthesis culminates in the formation of the dihydropyrrolopyrazole core linked to the quinoline-6-carboxamide moiety.

Mechanism of Action and Signaling Pathway

Galunisertib exerts its therapeutic effect by selectively inhibiting the serine/threonine kinase activity of TGF-βRI (ALK5).[1][6] This inhibition is competitive with ATP, as Galunisertib binds to the ATP-binding site of the TGF-βRI kinase domain.[4]

The TGF-β signaling pathway is initiated by the binding of TGF-β ligands (TGF-β1, -β2, and -β3) to the TGF-β receptor II (TGF-βRII).[7] This binding recruits and phosphorylates TGF-βRI, leading to the activation of its kinase domain. Activated TGF-βRI then phosphorylates the downstream signaling molecules, SMAD2 and SMAD3.[2][8] Phosphorylated SMAD2 and SMAD3 form a complex with SMAD4, which then translocates to the nucleus and regulates the transcription of target genes involved in cell proliferation, differentiation, apoptosis, and invasion.[9]

By inhibiting the kinase activity of TGF-βRI, Galunisertib prevents the phosphorylation of SMAD2 and SMAD3, thereby blocking the canonical TGF-β signaling pathway.[1][2][8]

Quantitative Data

Table 1: In Vitro Enzymatic and Cell-Based Activity of Galunisertib

| Target/Assay | Result Type | Value | Reference |

| TGF-βRI (ALK5) | IC50 | 56 nM | [10][11] |

| TGF-βRI (ALK5) | IC50 | 172 nM | [12] |

| TGF-βRI (ALK5) (autophosphorylation) | IC50 | 51 nM | [4] |

| TGF-βRI | Ki | 86 nM | [4] |

| ALK4/ACVR1B | IC50 | 77.7 nM | [12] |

| TGF-βRII (binding) | IC50 | 430 nM | [4] |

| TGF-β ligand (SMAD2/3 reporter) | IC50 | 221 nM | [4] |

| BMP ligand (SMAD1/5/8 reporter) | IC50 | >10,000 nM | [4] |

| 4T1-LP pSMAD activity | IC50 | 1.77 µM | [4] |

| EMT6-LM2 pSMAD activity | IC50 | 0.89 µM | [4] |

| Mv1Lu p3TP-Lux reporter | IC50 | 0.25 µM | [4] |

| NIH3T3 proliferation (TGF-β stimulated) | IC50 | 0.396 µM | [4] |

Table 2: Pharmacokinetic and Pharmacodynamic Parameters of Galunisertib

| Parameter | Species/Model | Value | Reference |

| Dosing Regimen (clinical) | Human | 150 mg BID, 14 days on/14 days off | [3] |

| Dosing (preclinical) | Mouse (4T1 xenograft) | 75 mg/kg BID, oral | [4][13] |

| Therapeutic Window (predicted) | Human | Up to 300 mg/day | [14] |

Experimental Protocols

TGF-βRI Kinase Inhibition Assay (Autophosphorylation)

This assay measures the ability of a compound to inhibit the autophosphorylation of the TGF-βRI kinase domain.

Detailed Methodology:

-

A constitutively active mutant of the TGF-βRI kinase domain (T204D) is used to enhance the sensitivity of the assay.[4]

-

The kinase is incubated with varying concentrations of Galunisertib.

-

The kinase reaction is initiated by the addition of a substrate (e.g., casein) and [γ-33P]ATP.[10]

-

After incubation, the reaction is stopped, and the amount of radiolabeled phosphate incorporated into the substrate is measured, typically using a filter binding assay and scintillation counting.

-

The concentration of Galunisertib that inhibits 50% of the kinase activity (IC50) is determined.

pSMAD2 ELISA

This enzyme-linked immunosorbent assay (ELISA) quantifies the levels of phosphorylated SMAD2 in cell lysates or peripheral blood mononuclear cells (PBMCs) as a pharmacodynamic marker of TGF-βRI inhibition.[6][8]

Detailed Methodology:

-

Cells are treated with TGF-β1 in the presence or absence of Galunisertib.

-

Cell lysates are prepared using a suitable lysis buffer. For in vivo studies, PBMCs are isolated from blood samples.[6]

-

An ELISA plate is coated with a capture antibody that binds to total SMAD2/3.

-

Cell lysates or PBMC extracts are added to the wells.

-

A detection antibody specific for the phosphorylated form of SMAD2 is added.

-

An enzyme-conjugated secondary antibody that binds to the detection antibody is then added.

-

A colorimetric substrate is added, and the absorbance is measured using a plate reader.

-

The levels of pSMAD2 are normalized to the levels of total SMAD2, which is measured in a parallel ELISA using a detection antibody for total SMAD2.[6]

In Vivo Tumor Xenograft Model (4T1)

This model is used to evaluate the anti-tumor efficacy of Galunisertib in an immunocompetent mouse model of breast cancer.

Detailed Methodology:

-

4T1 murine breast cancer cells are injected into the mammary fat pad of female Balb/c mice.[1][15]

-

Tumors are allowed to grow to a palpable size.

-

Mice are randomized into treatment and control groups.

-

Galunisertib is administered orally, typically twice daily (BID), at a specified dose (e.g., 75 mg/kg).[1][13] The control group receives the vehicle.

-

Tumor volume and mouse body weight are measured regularly.

-

At the end of the study, tumors and lungs are harvested to assess primary tumor growth and metastasis.

Cell Migration Assay (U87MG)

This assay assesses the effect of Galunisertib on the migration of U87MG human glioblastoma cells, a process often promoted by TGF-β.[4][13]

Detailed Methodology:

-

U87MG cells are seeded in the upper chamber of a transwell insert.

-

The lower chamber contains media with or without TGF-β1 as a chemoattractant.

-

Galunisertib is added to the upper chamber at various concentrations.

-

After incubation, non-migrated cells on the upper surface of the insert are removed.

-

Cells that have migrated to the lower surface are fixed, stained, and counted.

-

The inhibition of migration is calculated relative to the TGF-β1-stimulated control.

Conclusion

Galunisertib (LY2157299) is a well-characterized, potent, and selective inhibitor of the TGF-βRI kinase. Its discovery and development have provided a valuable tool for investigating the role of TGF-β signaling in cancer and have shown promise as a potential therapeutic agent. The data and protocols summarized in this guide offer a comprehensive resource for researchers in the field of oncology drug discovery and development.

References

- 1. Targeting the TGFβ pathway with galunisertib, a TGFβRI small molecule inhibitor, promotes anti-tumor immunity leading to durable, complete responses, as monotherapy and in combination with checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. dovepress.com [dovepress.com]

- 4. oncotarget.com [oncotarget.com]

- 5. Anti-tumor activity of the TGF-β receptor kinase inhibitor galunisertib (LY2157299 monohydrate) in patient-derived tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetic, pharmacodynamic and biomarker evaluation of transforming growth factor-β receptor I kinase inhibitor, galunisertib, in phase 1 study in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jitc.bmj.com [jitc.bmj.com]

- 8. Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 924898-09-9|4-(2-(6-Methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline-6-carboxamide hydrate|BLD Pharm [bldpharm.com]

- 12. researchgate.net [researchgate.net]

- 13. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Combination Therapy of TGF-β Blockade and Commensal-derived Probiotics Provides Enhanced Antitumor Immune Response and Tumor Suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 15. oncotarget.com [oncotarget.com]

No Publicly Available Data on the Antibacterial Action of LY 215890

Following a comprehensive review of publicly accessible scientific literature and databases, no information was found regarding the antibacterial mechanism of action, or any antibacterial properties, of a compound designated as LY 215890. Searches for this identifier in relation to antimicrobial or antibacterial activity have not yielded any relevant results.

It is possible that this compound is an internal compound designation not yet disclosed in public research, a misidentified compound, or a substance not investigated for antibacterial efficacy. The available scientific data does not contain any records of its mechanism of action against bacteria, quantitative data on its activity (such as Minimum Inhibitory Concentrations), or any associated experimental protocols.

Therefore, the requested in-depth technical guide, including data tables, experimental methodologies, and visualizations of signaling pathways, cannot be generated due to the absence of foundational information on the antibacterial properties of this compound in the public domain.

For researchers, scientists, and drug development professionals seeking information on novel antibacterial agents, it is recommended to consult proprietary research databases or internal documentation if this compound is part of an ongoing, unpublished research program. Without any primary or secondary literature to analyze, a technical guide on its core antibacterial mechanism cannot be responsibly constructed.

The Genesis and Scientific Lineage of LY215890: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The designation LY215890 is associated with an antibacterial agent developed by Eli Lilly and Company. However, the closely related compound, Galunisertib (LY2157299) , also a product of Eli Lilly's research and development, represents a significant endeavor in the field of oncology.[1][2] This technical guide will focus on Galunisertib, a potent and selective small molecule inhibitor of the Transforming Growth Factor-beta (TGF-β) receptor I (TGF-βRI) kinase, due to its complex signaling pathway interactions and extensive investigation in clinical trials.[2][3][4][5] This document will provide an in-depth exploration of its origin, mechanism of action, and the experimental data that defined its preclinical and clinical journey. It is important to note that the development of Galunisertib was discontinued by Eli Lilly in January 2020.[1]

Introduction: The Emergence of a TGF-β Pathway Inhibitor

Galunisertib (LY2157299) was developed by Eli Lilly and Company, a pharmaceutical firm with a long history of innovation in medicine.[1][2] The rationale for its development stemmed from the growing understanding of the pivotal role of the TGF-β signaling pathway in cancer progression. While TGF-β can act as a tumor suppressor in the early stages of cancer, in advanced malignancies, it often switches to a pro-oncogenic role, promoting tumor growth, invasion, metastasis, and immunosuppression.[2] This paradoxical role made the TGF-β pathway a compelling, albeit challenging, target for therapeutic intervention.

The objective was to create a small molecule inhibitor that could selectively block the TGF-βRI kinase (also known as Activin receptor-Like Kinase 5 or ALK5), thereby disrupting the downstream signaling cascade and mitigating the pro-tumoral effects of TGF-β.[2][3]

Quantitative Data Summary

The following tables summarize key quantitative data for Galunisertib (LY2157299).

Table 1: In Vitro Potency of Galunisertib

| Target | Assay Type | IC50 (nM) | Reference |

| TGF-β Receptor I (ALK5) | Kinase Assay | 56 | [3][4] |

Table 2: Physicochemical Properties of Galunisertib

| Property | Value | Reference |

| Molecular Formula | C22H19N5O | [4] |

| Molecular Weight | 369.4 g/mol | [4] |

| CAS Number | 700874-72-2 | [4] |

Mechanism of Action: Disrupting the TGF-β Signaling Cascade

Galunisertib exerts its therapeutic effect by acting as a competitive inhibitor of the ATP-binding site of the TGF-βRI kinase.[2] This inhibition prevents the phosphorylation and activation of the receptor, which in turn blocks the downstream signaling cascade mediated by SMAD proteins.[2]

Signaling Pathway Diagram

Caption: TGF-β Signaling Pathway and the inhibitory action of Galunisertib.

Experimental Protocols

In Vitro Kinase Assay for TGF-βRI (ALK5) Inhibition

Objective: To determine the half-maximal inhibitory concentration (IC50) of Galunisertib against the TGF-βRI kinase.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human TGF-βRI (ALK5) kinase domain is expressed and purified. A synthetic peptide substrate (e.g., a generic kinase substrate like poly(Glu, Tyr) or a specific SMAD-derived peptide) is used.

-

Reaction Mixture: The assay is typically performed in a 96- or 384-well plate format. Each well contains the TGF-βRI enzyme, the peptide substrate, ATP (at a concentration near its Km for the enzyme), and varying concentrations of Galunisertib dissolved in DMSO.

-

Incubation: The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Detection: The extent of substrate phosphorylation is quantified. This can be achieved through various methods, such as:

-

Radiometric Assay: Using [γ-32P]ATP and measuring the incorporation of the radiolabel into the substrate.

-

Luminescent Assay: Using a system like ADP-Glo™, which measures the amount of ADP produced, correlating with kinase activity.

-

Fluorescence Resonance Energy Transfer (FRET): Using a fluorescently labeled antibody that specifically recognizes the phosphorylated substrate.

-

-

Data Analysis: The kinase activity at each inhibitor concentration is normalized to the control (no inhibitor). The IC50 value is calculated by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Cell-Based Assay for SMAD2 Phosphorylation

Objective: To assess the ability of Galunisertib to inhibit TGF-β-induced SMAD2 phosphorylation in a cellular context.

Methodology:

-

Cell Culture: A suitable cell line that expresses TGF-β receptors and exhibits a robust SMAD2 phosphorylation response to TGF-β stimulation (e.g., HaCaT keratinocytes or various cancer cell lines) is cultured to sub-confluency.

-

Serum Starvation: Cells are typically serum-starved for a period (e.g., 12-24 hours) to reduce basal levels of signaling pathway activation.

-

Inhibitor Pre-treatment: Cells are pre-incubated with varying concentrations of Galunisertib for a defined time (e.g., 1-2 hours).

-

TGF-β Stimulation: Recombinant human TGF-β1 is added to the culture medium to stimulate the signaling pathway.

-

Cell Lysis: After a short incubation period with TGF-β1 (e.g., 30-60 minutes), the cells are washed with cold PBS and lysed using a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Western Blot Analysis:

-

Total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with a primary antibody specific for phosphorylated SMAD2 (p-SMAD2).

-

A loading control, such as an antibody against total SMAD2 or a housekeeping protein (e.g., GAPDH), is used to ensure equal protein loading.

-

The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

-

Data Analysis: The intensity of the p-SMAD2 bands is quantified and normalized to the total SMAD2 or loading control. The results are expressed as a percentage of the TGF-β1-stimulated control.

Experimental Workflow Diagram

Caption: Preclinical evaluation workflow for Galunisertib (LY2157299).

Conclusion

Galunisertib (LY2157299) emerged from Eli Lilly's targeted drug discovery program as a potent and selective inhibitor of the TGF-βRI kinase. Its development was underpinned by a strong scientific rationale to modulate the pro-oncogenic activities of the TGF-β signaling pathway. While the clinical development of Galunisertib was ultimately discontinued, the extensive preclinical and clinical research conducted with this compound has significantly contributed to the understanding of TGF-β signaling in cancer and has informed the ongoing development of other therapeutic agents targeting this complex pathway. The methodologies and data generated during its investigation remain a valuable resource for the scientific community.

References

- 1. Galunisertib - Wikipedia [en.wikipedia.org]

- 2. Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. abmole.com [abmole.com]

An In-depth Technical Guide on the Transforming Growth Factor-β (TGF-β) Receptor I Kinase Inhibitor Galunisertib (LY2157299)

Disclaimer: Initial searches for "LY215890" indicate its primary classification as an antibacterial agent. However, the query's focus on TGF-β inhibition strongly suggests a potential misidentification. This guide will focus on Galunisertib (LY2157299) , a well-characterized and clinically investigated TGF-β receptor I (TGF-βRI) kinase inhibitor developed by Eli Lilly, which aligns with the core requirements of the user's request.

This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental evaluation of Galunisertib (LY2157299) for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

Galunisertib is a small molecule inhibitor belonging to the dihydropyrrolopyrazole class of compounds.[1] It was identified through structure-based drug design as a potent and selective inhibitor of the TGF-βRI kinase.[1]

Chemical Structure:

Figure 1: Chemical structure of Galunisertib (LY2157299).[1]

Table 1: Chemical and Physical Properties of Galunisertib (LY2157299)

| Property | Value | Reference |

| IUPAC Name | 4-[2-(6-methyl-2-pyridinyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl]quinoline-6-carboxamide | [2] |

| Molecular Formula | C22H19N5O | [2][3][4] |

| Molecular Weight | 369.42 g/mol | [3][4] |

| CAS Number | 700874-72-2 | [3] |

| Appearance | Solid | [3] |

| Solubility | Soluble in DMSO to 50 mM | [5] |

Mechanism of Action and Signaling Pathway

Galunisertib is a selective and potent inhibitor of the TGF-β receptor I (TGF-βRI), also known as activin receptor-like kinase 5 (ALK5).[6][7] It functions as an ATP-competitive inhibitor, binding to the ATP-binding site of the TGF-βRI kinase domain.[1] This binding prevents the phosphorylation and activation of downstream signaling molecules, primarily SMAD2 and SMAD3.[1][8] The inhibition of the canonical TGF-β/SMAD signaling pathway leads to the modulation of various cellular processes that are often dysregulated in cancer.[2]

The TGF-β signaling pathway plays a dual role in cancer, acting as a tumor suppressor in the early stages and a tumor promoter in later stages by promoting cell migration, invasion, and immunosuppression.[9] By inhibiting this pathway, Galunisertib can reverse these pro-tumoral effects.[1][8]

Quantitative Data

In Vitro Potency and Selectivity

Galunisertib demonstrates potent inhibition of TGF-βRI and selectivity against other kinases.

Table 2: In Vitro Kinase Inhibitory Activity of Galunisertib

| Kinase Target | IC50 / Ki | Reference |

| TGF-βRI (ALK5) | IC50 = 56 nM | [3][6][7][10] |

| ALK4 | IC50 = 77.7 nM | [11] |

| TGF-βRII | IC50 = 172 nM | [11] |

| MINK | Submicromolar IC50 | [11] |

| ALK6 | Submicromolar IC50 | [11] |

| ACVR2B | Submicromolar IC50 | [11] |

| TGF-β receptor type I/II (dual) | Ki = 38 nM (type I), 300 nM (type II) for LY2109761 | [7] |

Pharmacokinetic Properties in Humans

Pharmacokinetic studies of Galunisertib have been conducted in healthy subjects and cancer patients.

Table 3: Human Pharmacokinetic Parameters of Galunisertib

| Parameter | Value | Study Population | Reference |

| Plasma Half-life (t1/2) | 8.6 hours | Healthy Subjects | [12] |

| Time to Maximum Plasma Concentration (Tmax) | ~2 hours post-dose | Japanese patients with advanced solid tumors | [13] |

| Primary Route of Elimination | Metabolism | Healthy Subjects | [12] |

| Excretion | 64.5% in feces, 36.8% in urine | Healthy Subjects | [12] |

Experimental Protocols

Western Blot Analysis of SMAD2 Phosphorylation

This protocol is used to assess the inhibitory effect of Galunisertib on the TGF-β signaling pathway by measuring the phosphorylation of SMAD2.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., HeLa, NIH/3T3) and grow to 80-90% confluency. Serum-starve the cells for 18-22 hours. Pre-treat cells with varying concentrations of Galunisertib or vehicle control (DMSO) for a specified time (e.g., 1-2 hours). Stimulate the cells with TGF-β1 (e.g., 10 ng/mL) for 30 minutes.

-

Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Sonicate the lysate to shear DNA and ensure complete lysis.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Denature 20-30 µg of protein from each sample by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis. Transfer the proteins to a PVDF membrane.

-

Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for phospho-SMAD2 (e.g., Ser465/467) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., total SMAD2 or β-actin).

Cell Proliferation Assay

This assay determines the effect of Galunisertib on the proliferation of cancer cells.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., hepatocellular carcinoma cell lines) in 96-well plates at a specified density.

-

Treatment: After allowing the cells to adhere, treat them with a range of concentrations of Galunisertib, with or without TGF-β stimulation.

-

Incubation: Incubate the cells for a defined period (e.g., 72-96 hours).

-

MTT Assay: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for inhibition of proliferation if applicable.[9]

In Vivo Tumor Xenograft Study

This protocol evaluates the anti-tumor efficacy of Galunisertib in a preclinical animal model.

Methodology:

-

Animal Model: Use immunodeficient mice (e.g., athymic nu/nu mice).

-

Tumor Implantation: Subcutaneously implant human tumor cells (e.g., MX1, Calu6) into the flanks of the mice.

-

Treatment Initiation: Once tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Drug Administration: Administer Galunisertib (e.g., 75 mg/kg) or vehicle control orally, twice daily.[14]

-

Tumor Measurement: Measure tumor volume with calipers at regular intervals throughout the study.

-

Endpoint: Continue treatment for a specified duration or until tumors in the control group reach a predetermined size. Euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for pSMAD2).

-

Analysis: Compare the tumor growth rates between the treatment and control groups to determine the anti-tumor efficacy.[14]

Conclusion

Galunisertib (LY2157299) is a potent and selective small molecule inhibitor of the TGF-βRI kinase. It effectively blocks the canonical TGF-β/SMAD signaling pathway, leading to anti-tumor effects in various preclinical models. The well-characterized mechanism of action, favorable pharmacokinetic profile, and manageable safety profile have supported its investigation in numerous clinical trials for various cancers. This technical guide provides a foundational understanding of Galunisertib for researchers and drug development professionals interested in targeting the TGF-β pathway in oncology.

References

- 1. oncotarget.com [oncotarget.com]

- 2. Galunisertib | C22H19N5O | CID 10090485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medkoo.com [medkoo.com]

- 5. Galunisertib (LY2157299), TGFB kinase antagonist (CAS 700874-72-2) | Abcam [abcam.com]

- 6. selleckchem.com [selleckchem.com]

- 7. abmole.com [abmole.com]

- 8. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. oncotarget.com [oncotarget.com]

- 10. Galunisertib | LY2157299 | TGF-βRI inhibitor | antitumor | TargetMol [targetmol.com]

- 11. rndsystems.com [rndsystems.com]

- 12. Disposition and metabolism of [14C]-galunisertib, a TGF-βRI kinase/ALK5 inhibitor, following oral administration in healthy subjects and mechanistic prediction of the effect of itraconazole on galunisertib pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Phase 1 study of galunisertib, a TGF-beta receptor I kinase inhibitor, in Japanese patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. dovepress.com [dovepress.com]

The Antibacterial Spectrum of LY215890: An In-Depth Analysis

Initial investigations to compile a comprehensive technical guide on the antibacterial spectrum of the compound designated LY215890 have yielded no publicly available data identifying this molecule as an antibacterial agent. Extensive searches of scientific literature and pharmaceutical development pipelines have not provided any information on its in vitro or in vivo activity against bacterial pathogens.

The designation "LY" followed by a number is characteristic of compounds investigated by Eli Lilly and Company. However, there is no indication in the public domain that LY215890 has been developed as an antibiotic. Historical and current pipelines of Eli Lilly feature a range of anti-infective agents, but LY215890 is not mentioned among them.

It is possible that LY215890 represents an internal, preclinical, or discontinued project for which no data was ever publicly disclosed. Alternatively, the designation may be inaccurate or may pertain to a therapeutic agent with a different mechanism of action.

Without primary or secondary data sources describing the antibacterial properties of LY215890, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, experimental protocols, and visualizations of signaling pathways or experimental workflows.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the designation "LY215890" and its association with antibacterial research. Should a corrected designation or relevant data become available, a comprehensive analysis of its antibacterial spectrum could be conducted.

In-Depth Technical Guide: Cefiderocol's Activity Against Gram-negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global public health. The unique outer membrane structure of these pathogens provides an effective barrier against many conventional antibiotics. Cefiderocol is a novel siderophore cephalosporin antibiotic that employs a "Trojan horse" strategy to circumvent these resistance mechanisms and deliver its bactericidal payload. This document provides a comprehensive technical overview of Cefiderocol's activity against Gram-negative bacteria, including its mechanism of action, quantitative susceptibility data, and detailed experimental protocols.

Mechanism of Action: A "Trojan Horse" Approach

Cefiderocol's unique mechanism of action relies on its ability to exploit the bacterial iron acquisition system.[1][2] Iron is an essential nutrient for bacterial growth and survival, and Gram-negative bacteria have evolved sophisticated systems to scavenge this element from their environment.

-

Siderophore Mimicry: Cefiderocol is a catechol-substituted siderophore cephalosporin.[3] Its chemical structure allows it to chelate ferric iron (Fe³⁺) with high affinity, effectively mimicking the natural siderophores that bacteria use to capture iron.[4][5]

-

Active Transport: The Cefiderocol-iron complex is actively transported across the outer membrane of Gram-negative bacteria through various iron transporter proteins, such as cirA and fiu in E. coli and PiuA in P. aeruginosa.[4] This active transport mechanism allows Cefiderocol to bypass the porin channels that are often modified or downregulated in resistant strains, thus overcoming a common resistance mechanism.[1]

-

Periplasmic Accumulation and Target Engagement: Once in the periplasmic space, Cefiderocol dissociates from the iron and binds with high affinity to penicillin-binding proteins (PBPs), primarily PBP3.[3][4]

-

Inhibition of Cell Wall Synthesis: The binding of Cefiderocol to PBPs inhibits the final step of peptidoglycan synthesis, which is crucial for maintaining the structural integrity of the bacterial cell wall.[4][5] This disruption leads to cell lysis and bacterial death.

Signaling Pathway Diagram

Caption: Cefiderocol's "Trojan horse" mechanism of action.

Quantitative Susceptibility Data

The in vitro activity of Cefiderocol has been extensively evaluated against a broad range of Gram-negative bacilli, including multidrug-resistant and carbapenem-resistant isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from various studies.

Table 1: Cefiderocol MICs against Enterobacterales Isolates

| Organism | Number of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Susceptibility (%) | Reference |

| Enterobacterales (All) | 8,047 | 0.06 | 0.5 | 99.8 | [6] |

| Carbapenem-Resistant Enterobacterales (CRE) | 169 | 0.5 | 4 | 98.2 | [6] |

| Klebsiella pneumoniae (Carbapenem-Resistant) | 105 | 0.125 | 1 | 100 | [7] |

Table 2: Cefiderocol MICs against Non-Fermenting Gram-negative Bacilli

| Organism | Number of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Susceptibility (%) | Reference |

| Pseudomonas aeruginosa (All) | 2,282 | 0.12 | 0.5 | 99.6 | [6] |

| Pseudomonas aeruginosa (Carbapenem-Resistant) | 74 | 1 | 4 | 100 | [7] |

| Acinetobacter baumannii (Carbapenem-Resistant) | 126 | 2 | 128 | 62.7 | [7] |

| Stenotrophomonas maltophilia | 72 | 0.06 | 0.125 | 98.6 | [7] |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The determination of Cefiderocol's MIC requires a specific testing medium due to its iron-chelating properties.

Protocol: Broth Microdilution for Cefiderocol MIC Testing

-

Medium Preparation: Prepare iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB) as recommended by the Clinical and Laboratory Standards Institute (CLSI). This is crucial as standard Mueller-Hinton broth contains iron concentrations that can interfere with Cefiderocol's activity.

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 colonies of the test organism.

-

Suspend the colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.

-

Within 15 minutes, dilute the standardized inoculum in ID-CAMHB to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

-

-

Drug Dilution:

-

Prepare serial twofold dilutions of Cefiderocol in ID-CAMHB in a 96-well microtiter plate. The concentration range should be appropriate to determine the MIC for the tested organisms (e.g., 0.03 to 32 mg/L).[8]

-

Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).

-

-

Incubation: Incubate the microtiter plates at 35°C ± 2°C in ambient air for 16-20 hours.

-

Reading the MIC: The MIC is the lowest concentration of Cefiderocol that completely inhibits visible growth of the organism.[7]

Experimental Workflow Diagram

Caption: Workflow for Cefiderocol MIC determination.

Conclusion

Cefiderocol represents a significant advancement in the fight against multidrug-resistant Gram-negative bacteria. Its novel "Trojan horse" mechanism of action allows it to overcome common resistance mechanisms, demonstrating potent in vitro activity against a wide range of clinically important pathogens. The provided quantitative data and experimental protocols offer a valuable resource for researchers and drug development professionals working to address the critical threat of antimicrobial resistance.

References

- 1. Frontiers | In vitro antimicrobial activity and resistance mechanisms of cefiderocol against clinical carbapenem-resistant gram-negative bacteria [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Cefiderocol, a new antibiotic against multidrug-resistant Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. researchgate.net [researchgate.net]

- 6. journals.asm.org [journals.asm.org]

- 7. Susceptibility of cefiderocol and other antibiotics against carbapenem-resistant, Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Performance evaluation of the UMIC® Cefiderocol to determine MIC in Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]

Initial in vitro studies of LY 215890

An In-Depth Technical Guide to the Initial In Vitro Studies of LY215890 (Galunisertib)

Introduction

LY215890, more commonly known as Galunisertib or LY2157299, is a potent and selective small molecule inhibitor of the Transforming Growth Factor-Beta (TGF-β) receptor I (TβRI) kinase. The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration.[1][2] Dysregulation of this pathway is a hallmark of various pathologies, most notably cancer, where it can paradoxically switch from a tumor-suppressing to a tumor-promoting role, fostering invasion, metastasis, and immune evasion.[3] This technical guide provides a comprehensive overview of the initial in vitro studies that characterized the pharmacological profile of Galunisertib, offering insights into its mechanism of action and anti-tumor potential.

Data Presentation

The following tables summarize the key quantitative data from the initial in vitro characterization of Galunisertib.

Table 1: In Vitro Enzymatic Activity of Galunisertib

| Target | Assay Type | Result (IC50) |

| TGFβRI (ALK5) | Kinase Assay | 56 nM |

| TGFβRI (T204D mutant) | Autophosphorylation Kinase Assay | 0.051 µM |

| ALK4 (ACVR1B) | Kinase Assay | 77.7 nM |

| MINK | Kinase Assay | 0.19 µM |

| TGFβRII | Kinase Assay | 0.21 µM |

| RIPK2 | Kinase Assay | 0.22 µM |

| CSNK1A1 | Kinase Assay | 0.26 µM |

| MAP4K4 | Kinase Assay | 0.28 µM |

| GAK | Kinase Assay | 0.31 µM |

| CSNK1E1 | Kinase Assay | 0.4 µM |

| ALK6 (BMPR1B) | Kinase Assay | 0.471 µM |

| Braf | Kinase Assay | 0.5 µM |

| TNIK | Kinase Assay | 0.51 µM |

| ACVR2B | Kinase Assay | 0.694 µM |

| RSK4 | Kinase Assay | 0.72 µM |

| Abl1 | Kinase Assay | 0.86 µM |

| ZAK | Kinase Assay | 0.86 µM |

| NLK | Kinase Assay | 0.91 µM |

Data compiled from multiple sources.[1][3]

Table 2: In Vitro Cell-Based Activity of Galunisertib

| Cell Line/Assay Type | Endpoint Measured | Result (IC50) |

| Mv1Lu | p3TP-Lux Reporter Activity | 0.25 µM |

| Mv1Lu | Cell Proliferation | 0.56 µM |

| NIH3T3 | TGF-β-stimulated Cell Proliferation | 0.40 µM |

| NIH3T3 | PDGF-stimulated Cell Proliferation | >20 µM |

| NIH3T3 | bFGF-stimulated Cell Proliferation | >20 µM |

| 4T1-LP (murine breast cancer) | TGF-β1-induced pSMAD | 1.765 µM |

| EMT6-LM2 (murine breast cancer) | TGF-β1-induced pSMAD | 0.8941 µM |

Data compiled from a preclinical assessment of Galunisertib.[1]

Experimental Protocols

This section details the methodologies for the key in vitro experiments used to characterize Galunisertib.

In Vitro Kinase Assay (TβRI/ALK5)

This assay determines the direct inhibitory effect of Galunisertib on the enzymatic activity of the TβRI kinase.

Objective: To calculate the IC50 value of Galunisertib against TβRI.

Materials:

-

Recombinant human TβRI (ALK5), potentially a constitutively active mutant like T204D for enhanced sensitivity.[1]

-

Kinase substrate (e.g., a generic substrate like casein or a specific peptide).

-

Adenosine 5'-triphosphate (ATP), radio-labeled (e.g., [γ-³³P]ATP) or non-labeled depending on the detection method.

-

Galunisertib stock solution (in DMSO).

-

Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).

-

96-well assay plates.

-

Stop solution (e.g., phosphoric acid or EDTA).

-

Detection reagents (e.g., phosphocellulose paper and scintillation counter for radioactivity, or ADP-Glo™ Kinase Assay kit for luminescence).

Procedure:

-

Prepare serial dilutions of Galunisertib in kinase reaction buffer. Also, prepare a vehicle control (DMSO) and a no-inhibitor control.

-

Add the recombinant TβRI enzyme to the wells of the assay plate.

-

Add the diluted Galunisertib or control solutions to the respective wells and pre-incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

-

Terminate the reaction by adding the stop solution.

-

Quantify the kinase activity. For radioactive assays, this involves spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated [γ-³³P]ATP, and measuring the incorporated radioactivity using a scintillation counter. For non-radioactive methods like ADP-Glo™, follow the manufacturer's instructions to measure the amount of ADP produced via a luminescence readout.

-

Plot the percentage of kinase inhibition against the logarithm of Galunisertib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

SMAD2/3 Phosphorylation Assay (Western Blot)

This cell-based assay assesses the ability of Galunisertib to inhibit the TGF-β-induced phosphorylation of SMAD2 and SMAD3, the direct downstream targets of TβRI.

Objective: To determine the effect of Galunisertib on TGF-β-mediated SMAD2/3 phosphorylation in a cellular context.

Materials:

-

Cancer cell line of interest (e.g., 4T1-LP, EMT6-LM2).[1]

-

Cell culture medium and supplements.

-

Recombinant human TGF-β1.

-

Galunisertib stock solution (in DMSO).

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

BCA protein assay kit.

-

SDS-PAGE gels and electrophoresis apparatus.

-

Western blot transfer system and PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-phospho-SMAD2, anti-total-SMAD2, anti-phospho-SMAD3, anti-total-SMAD3, and a loading control (e.g., anti-β-actin or anti-GAPDH).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system for chemiluminescence detection.

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Pre-treat the cells with varying concentrations of Galunisertib or vehicle control (DMSO) for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with TGF-β1 (e.g., 5-10 ng/mL) for a short period (e.g., 30-60 minutes) to induce SMAD phosphorylation.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-SMAD2/3 overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe for total SMAD2/3 and the loading control to ensure equal protein loading and to normalize the phospho-SMAD levels.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Objective: To evaluate the effect of Galunisertib on the proliferation of cancer cells.

Materials:

-

Cancer cell line of interest.

-

96-well cell culture plates.

-

Cell culture medium.

-

Galunisertib stock solution (in DMSO).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS).[4]

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

-

Microplate reader.

Procedure:

-

Seed cells at a predetermined optimal density in a 96-well plate and allow them to attach overnight.

-

Treat the cells with a range of concentrations of Galunisertib. Include vehicle-treated and untreated controls.

-

Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[4]

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.[5]

-

Shake the plate gently for 15 minutes to ensure complete dissolution.[4]

-

Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[4]

-

Calculate the percentage of cell viability relative to the vehicle-treated control and plot it against the Galunisertib concentration to determine the IC50 for cell proliferation.

Mandatory Visualization

TGF-β Signaling Pathway and Inhibition by LY215890

Caption: TGF-β signaling pathway and the inhibitory action of LY215890.

Experimental Workflow for In Vitro Kinase Assay

Caption: Workflow for a typical in vitro kinase assay to determine IC50.

References

- 1. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]

- 3. Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. researchhub.com [researchhub.com]

Early Biological Activity of LY215890 (Galunisertib): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early preclinical research on LY215890, also known as galunisertib. Developed by Eli Lilly and Company, galunisertib is a potent and selective small molecule inhibitor of the Transforming Growth Factor-Beta (TGF-β) receptor type I (TGFβRI) kinase.[1][2] Early research focused on characterizing its inhibitory activity on the TGF-β signaling pathway and evaluating its anti-tumor effects in various preclinical models. This document summarizes the key quantitative data, details the experimental methodologies employed in these foundational studies, and visualizes the critical pathways and workflows.

Core Mechanism of Action

Galunisertib targets the TGFβRI kinase, a key component of the TGF-β signaling pathway.[3] TGF-β ligands (TGF-β1, -β2, and -β3) initiate signaling by binding to the TGF-β receptor type II (TGFβRII), which then recruits and phosphorylates TGFβRI. This activation of TGFβRI leads to the phosphorylation of downstream effector proteins, primarily SMAD2 and SMAD3.[4] Phosphorylated SMAD2/3 then forms a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes involved in a wide array of cellular processes, including proliferation, differentiation, migration, and immune response.[5] In the context of cancer, aberrant TGF-β signaling can promote tumor growth, invasion, metastasis, and suppress anti-tumor immunity.[1][3] Galunisertib abrogates this signaling cascade by inhibiting the kinase activity of TGFβRI, thereby preventing the phosphorylation of SMAD2 and SMAD3.[3][5]

Quantitative Biological Activity

The early preclinical evaluation of galunisertib involved a series of in vitro and in vivo experiments to quantify its potency and efficacy. The following tables summarize the key quantitative findings from these studies.

In Vitro Kinase and Cellular Assays

Galunisertib demonstrated potent inhibition of the TGFβRI kinase and downstream cellular signaling in various cell-based assays.

| Assay Type | Target/Cell Line | Parameter | Value (µM) | Reference |

| Kinase Inhibition | TGFβRI/Alk5 | IC50 | 0.172 | [1] |

| Kinase Inhibition | TGFβRII | IC50 | 0.21 | [1] |

| Kinase Inhibition | Alk4/ACVR1B | IC50 | 0.08 | [1] |

| Kinase Inhibition | ACVR2B | IC50 | 0.69 | [1] |

| Kinase Inhibition | Alk6/BMPR1B | IC50 | 0.47 | [1] |

| pSMAD Inhibition | NIH3T3 | IC50 | 0.064 | [2] |

| Cell Proliferation | NIH3T3 | IC50 | 0.396 | [1][2] |

| pSMAD Inhibition | 4T1-LP | IC50 | 1.765 | [1][2] |

| pSMAD Inhibition | EMT6-LM2 | IC50 | 0.8941 | [1][2] |

| Reporter Assay | p3TP-Lux | IC50 | Not explicitly quantified, but dose-dependent inhibition shown | [2] |

In Vivo Anti-Tumor Efficacy

The anti-tumor activity of galunisertib was evaluated in several murine tumor models, including human tumor xenografts and syngeneic models.

| Tumor Model | Treatment | Dosing Schedule | Outcome | Reference |

| MX1 (human breast cancer xenograft) | Galunisertib (75 mg/kg) | Twice daily | Significant tumor growth delay (p = 0.014) | [6] |

| Calu6 (human lung cancer xenograft) | Galunisertib (75 mg/kg) | Twice daily | Significant tumor growth delay (p = 0.034) | [6] |

| 4T1 (syngeneic breast cancer) | Galunisertib (75 mg/kg) | Twice daily | Significant reduction in tumor volume (p < 0.01) | [6] |

| U87MG (glioblastoma xenograft) | Galunisertib in combination with Lomustine | Not specified | Significant reduction in tumor volume compared to single agents | [1][2] |

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the early preclinical evaluation of galunisertib.

TGFβRI Kinase Inhibition Assay

The inhibitory activity of galunisertib against the TGFβRI kinase was determined using a biochemical assay.

-

Enzyme: Recombinant human TGFβRI kinase domain (e.g., expressed in Sf9 insect cells with a constitutively active mutation T204D).[5]

-

Substrate: A synthetic peptide substrate for TGFβRI.

-

Detection: The assay measured the incorporation of phosphate from ATP into the substrate. This was typically quantified using a radiometric method (e.g., with [γ-³³P]ATP) or a non-radioactive method like ADP-Glo™ kinase assay, which measures ADP formation.

-

Procedure:

-

The TGFβRI enzyme was incubated with varying concentrations of galunisertib.

-

The kinase reaction was initiated by the addition of the peptide substrate and ATP.

-

The reaction was allowed to proceed for a defined period at a controlled temperature.

-

The reaction was stopped, and the amount of phosphorylated substrate or ADP produced was quantified.

-

IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

-

SMAD Phosphorylation Inhibition Assay

The ability of galunisertib to inhibit TGF-β-induced SMAD2 phosphorylation was assessed in cellular assays.

-

Cell Lines: Various cell lines were used, including NIH3T3, 4T1-LP, and EMT6-LM2.[1][2]

-

Stimulation: Cells were stimulated with a known concentration of TGF-β1 to induce SMAD2 phosphorylation.

-

Treatment: Cells were pre-incubated with a range of galunisertib concentrations prior to TGF-β1 stimulation.

-

Detection: The levels of phosphorylated SMAD2 (pSMAD2) and total SMAD2 (tSMAD2) were measured using an enzyme-linked immunosorbent assay (ELISA) or Western blotting.[1]

-

Procedure:

-

Cells were seeded in multi-well plates and allowed to attach.

-

Cells were then treated with varying concentrations of galunisertib for a specified pre-incubation period.

-

TGF-β1 was added to the wells to stimulate SMAD2 phosphorylation.

-

After a defined incubation period, cell lysates were prepared.

-

The levels of pSMAD2 and tSMAD2 in the lysates were quantified by ELISA or Western blot.

-

The percentage inhibition of pSMAD2 was calculated relative to cells treated with TGF-β1 alone.

-

IC50 values were determined from the dose-response curves.

-

Cell Proliferation Assay

The effect of galunisertib on TGF-β-induced cell proliferation was evaluated.

-

Cell Line: NIH3T3 fibroblasts were a commonly used cell line for this assay.[1][2]

-

Stimulation: TGF-β1 was used to induce proliferation.

-

Treatment: Cells were treated with increasing concentrations of galunisertib in the presence of TGF-β1.

-

Detection: Cell proliferation was measured using methods such as the incorporation of tritiated thymidine ([³H]-thymidine) or colorimetric assays like the MTT or WST-1 assay.

-

Procedure:

-

NIH3T3 cells were seeded in 96-well plates in a low-serum medium.

-

Cells were then treated with a fixed concentration of TGF-β1 and varying concentrations of galunisertib.

-

The plates were incubated for a period of 48-72 hours.

-

A proliferation-detecting reagent (e.g., [³H]-thymidine or MTT) was added to the wells.

-

After a further incubation period, the amount of incorporated radioactivity or colorimetric signal was measured.

-

IC50 values were calculated from the resulting dose-response curves.

-

In Vitro Cell Migration Assay

The inhibitory effect of galunisertib on TGF-β-induced cell migration was assessed using a Boyden chamber or similar transwell assay.

-

Cell Line: Human U87MG glioblastoma cells were utilized.[1][2]

-

Chemoattractant: TGF-β1 was used as a chemoattractant in the lower chamber.

-

Treatment: Cells were pre-treated with different concentrations of galunisertib before being seeded into the upper chamber.

-

Detection: Migrated cells on the underside of the transwell membrane were fixed, stained, and counted.

-

Procedure:

-

U87MG cells were serum-starved prior to the assay.

-

The lower chamber of the transwell plate was filled with a medium containing TGF-β1.

-

Cells, pre-treated with galunisertib, were seeded into the upper chamber.

-

The plate was incubated for a sufficient time to allow for cell migration.

-

Non-migrated cells on the upper surface of the membrane were removed.

-

Migrated cells on the lower surface were fixed and stained (e.g., with crystal violet).

-

The number of migrated cells was quantified by microscopy.

-

In Vivo Tumor Xenograft Studies

The anti-tumor efficacy of galunisertib was evaluated in mice bearing human tumor xenografts.

-

Animal Model: Immune-compromised mice (e.g., nude or SCID mice) were used.

-

Tumor Implantation: Human tumor cells (e.g., MX1, Calu6, U87MG) were implanted subcutaneously into the flanks of the mice.[1][6]

-

Treatment: Once tumors reached a palpable size, mice were randomized into treatment and control groups. Galunisertib was typically administered orally twice daily.[6]

-

Efficacy Endpoint: Tumor volumes were measured regularly using calipers. The primary endpoint was tumor growth delay or inhibition.

-

Procedure:

-

A suspension of tumor cells was injected subcutaneously into the mice.

-

Tumor growth was monitored until tumors reached a predetermined size (e.g., 100-200 mm³).

-

Mice were then treated with galunisertib or a vehicle control according to the specified dosing schedule.

-

Tumor dimensions were measured at regular intervals, and tumor volume was calculated.

-

The anti-tumor effect was assessed by comparing the tumor growth in the treated group to the control group.

-

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the biological activity and evaluation of LY215890.

Caption: Canonical TGF-β Signaling Pathway and the inhibitory action of LY215890.

Caption: Workflow for the SMAD Phosphorylation Inhibition Assay.

Caption: Workflow for In Vivo Tumor Xenograft Studies.

References

- 1. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oncotarget.com [oncotarget.com]

- 3. Targeting the TGFβ pathway with galunisertib, a TGFβRI small molecule inhibitor, promotes anti-tumor immunity leading to durable, complete responses, as monotherapy and in combination with checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phase 1b/2a study of galunisertib, a small molecule inhibitor of transforming growth factor-beta receptor I, in combination with standard temozolomide-based radiochemotherapy in patients with newly diagnosed malignant glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Preparation of LY 215890 Stock Solution

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of LY 215890, a cephem-class antibiotic. The information herein is intended to ensure accurate and reproducible experimental results.

Quantitative Data Summary

A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for accurate preparation of stock solutions and for maintaining the integrity of the compound.

| Property | Value |

| Molecular Weight | 385.78 g/mol |

| Appearance | Solid powder |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) |

| Recommended Solvent | DMSO |

| Short-Term Storage | 0 - 4°C (days to weeks) |

| Long-Term Storage | -20°C (months to years) |

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO. The principles can be adapted to prepare solutions of different concentrations.

Materials and Equipment

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

-

Calibrated analytical balance

-

Sterile microcentrifuge tubes or vials

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure

-

Pre-Preparation:

-

Bring the this compound powder and DMSO to room temperature before opening to prevent condensation.

-

Ensure the work area is clean and sterile, especially if the stock solution will be used in cell culture.

-

-

Calculating the Required Mass:

-

To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:

-

Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol )

-

-

For example, to prepare 1 mL of a 10 mM stock solution:

-

Mass (mg) = 10 mM x 1 mL x 385.78 g/mol = 3.8578 mg

-

-

-

Weighing the Compound:

-

Carefully weigh out the calculated mass of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.

-

-

Dissolving the Compound:

-

Add the desired volume of DMSO to the tube containing the this compound powder. For the example above, add 1 mL of DMSO.

-

Close the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid in dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.

-

-

Aliquoting and Storage:

-

For ease of use and to avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

-

Store the aliquots at -20°C for long-term storage (months to years). For short-term storage (days to weeks), aliquots can be kept at 4°C.

-

Safety Precautions

-

Always wear appropriate PPE, including a lab coat, gloves, and safety glasses, when handling this compound and DMSO.

-

Work in a well-ventilated area or a chemical fume hood.

-

Refer to the Safety Data Sheet (SDS) for this compound for comprehensive safety information.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for preparing the this compound stock solution.

Caption: Workflow for the preparation of this compound stock solution.

Signaling Pathway: Mechanism of Action

This compound is a β-lactam antibiotic that inhibits bacterial cell wall synthesis.[1] The diagram below outlines this mechanism of action. Cephalosporins, like other β-lactam antibiotics, disrupt the synthesis of the peptidoglycan layer of bacterial cell walls.[1] They bind to and inhibit penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[2][3] This inhibition prevents the cross-linking of peptidoglycan chains, weakening the cell wall and ultimately leading to cell lysis and bacterial death.[4][5]

Caption: Mechanism of action of this compound on bacterial cell wall synthesis.

References

- 1. Cephalosporin - Wikipedia [en.wikipedia.org]

- 2. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. urology-textbook.com [urology-textbook.com]

- 4. Mechanism of action of antibiotics which inhibit synthesis of bacterial cell wall | VETERINARIA [veterinaria.unsa.ba]

- 5. youtube.com [youtube.com]

Application Notes and Protocols for LY215890 (Galunisertib) in In Vitro Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY215890, also known as Galunisertib, is a potent and selective small molecule inhibitor of the Transforming Growth Factor-Beta (TGF-β) receptor I (TGF-βRI) kinase, also known as Activin Receptor-Like Kinase 5 (ALK5). The TGF-β signaling pathway is a critical regulator of a wide array of cellular processes, including proliferation, differentiation, apoptosis, and migration. Dysregulation of this pathway is implicated in various pathologies, most notably in cancer, where it can promote tumor growth, invasion, and immunosuppression. In the context of in vitro cell culture, LY215890 serves as an invaluable tool for elucidating the roles of TGF-β signaling in both normal physiology and disease states. These application notes provide a comprehensive overview of the use of LY215890 in a laboratory setting, complete with detailed protocols for key experiments.

Mechanism of Action

The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to the TGF-β receptor II (TGF-βRII). This binding event recruits and activates TGF-βRI (ALK5), which in turn phosphorylates the downstream effector proteins, SMAD2 and SMAD3.[1] The phosphorylated SMAD2/3 then forms a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes.[1] LY215890 exerts its inhibitory effect by blocking the kinase activity of ALK5, thereby preventing the phosphorylation of SMAD2 and SMAD3 and halting the downstream signaling cascade.[1][2]

TGF-β Signaling Pathway and Inhibition by LY215890

Caption: TGF-β signaling pathway and the inhibitory action of LY215890 on ALK5.

Data Presentation

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Galunisertib (LY2157299, a close analog of LY215890) in various in vitro assays and cancer cell lines. These values are crucial for determining the appropriate concentration range for your experiments.

| Cell Line/Assay | Assay Type | IC50 (µM) | Reference |

| TGFβRI/Alk5 Kinase | Kinase Assay | 0.172 | [1] |

| Mv1Lu | p3TP-Lux Reporter Assay | 0.251 | [1] |

| NIH3T3 | TGFβ1-induced Proliferation | 0.396 | [1] |

| 4T1-LP (Murine Breast Cancer) | pSMAD Inhibition | 1.765 | [1] |

| EMT6-LM2 (Murine Breast Cancer) | pSMAD Inhibition | 0.8941 | [1] |

| Ovarian Cancer Cell Lines | MTT Proliferation Assay | 100 - 400 | [2] |

| Cancer-Associated Fibroblasts (CAFs) | MTT Proliferation Assay | 100 - 400 | [2] |

Experimental Protocols

Herein are detailed protocols for common in vitro applications of LY215890. It is recommended to perform dose-response experiments to determine the optimal concentration for your specific cell line and experimental conditions.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of LY215890 on cell viability and proliferation.

Materials:

-

Target cells in culture

-

Complete culture medium

-

LY215890 (Galunisertib)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare a serial dilution of LY215890 in complete culture medium. The final concentrations should bracket the expected IC50 value (e.g., 0.1 µM to 500 µM). Include a vehicle control (DMSO) at the same final concentration as the highest LY215890 concentration.

-

Remove the existing medium from the wells and add 100 µL of the prepared LY215890 dilutions or vehicle control.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium containing MTT and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis for pSMAD2/3 Inhibition

This protocol is used to confirm the inhibitory effect of LY215890 on the TGF-β signaling pathway by measuring the phosphorylation of SMAD2/3.

Materials:

-

Target cells in culture

-

6-well cell culture plates

-

LY215890 (Galunisertib)

-

Recombinant human TGF-β1

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-pSMAD2/3, anti-SMAD2/3, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency.

-

Pre-treat the cells with various concentrations of LY215890 or vehicle control for 1-2 hours.

-

Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and develop the blot using an ECL substrate.

-

-

Image Acquisition and Analysis: Capture the chemiluminescent signal and quantify the band intensities. Normalize the pSMAD2/3 signal to total SMAD2/3 and the loading control (β-actin).

Protocol 3: Transwell Cell Migration Assay

This protocol assesses the effect of LY215890 on cell migration.

Materials:

-

Target cells in culture

-

Transwell inserts (e.g., 8 µm pore size) for 24-well plates

-

Serum-free culture medium

-

Complete culture medium (with serum as a chemoattractant)

-

LY215890 (Galunisertib)

-

Cotton swabs

-

Methanol for fixation

-

Crystal violet staining solution

Procedure:

-

Cell Preparation: Culture cells to 70-80% confluency. The day before the assay, serum-starve the cells by incubating them in serum-free medium for 12-24 hours.

-

Assay Setup:

-

Add 600 µL of complete culture medium (chemoattractant) to the lower chamber of the 24-well plate.

-

Harvest the serum-starved cells and resuspend them in serum-free medium containing different concentrations of LY215890 or vehicle control.

-

Add 100-200 µL of the cell suspension (e.g., 5 x 10^4 cells) to the upper chamber of the Transwell inserts.

-

-

Incubation: Incubate the plate for 12-24 hours at 37°C in a 5% CO2 incubator.

-

Removal of Non-migrated Cells: Carefully remove the inserts from the plate. Use a cotton swab to gently wipe the non-migrated cells from the upper surface of the membrane.

-

Fixation and Staining:

-

Fix the migrated cells on the lower surface of the membrane with methanol for 10-15 minutes.

-

Stain the cells with crystal violet solution for 20-30 minutes.

-

-

Washing and Imaging: Gently wash the inserts with water to remove excess stain. Allow the inserts to air dry.

-

Quantification: Count the number of migrated cells in several random fields under a microscope.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the in vitro effects of LY215890.

Typical Experimental Workflow for LY215890 In Vitro Studies

Caption: A logical workflow for in vitro experiments using LY215890.

References

Application Notes & Protocols: Determination of Inhibitory Concentration for LY215890

These application notes provide a comprehensive overview and detailed protocols for determining the in vitro inhibitory activity of LY215890 (Galunisertib), a potent and selective inhibitor of the TGF-β receptor I (TGFβRI) kinase. The primary application discussed is the determination of the half-maximal inhibitory concentration (IC50) in cancer cell lines, a key metric for assessing the compound's potency.

Introduction to LY215890

LY215890, also known as Galunisertib, is a small molecule inhibitor that specifically targets the serine/threonine kinase activity of the TGF-β receptor I (also known as activin receptor-like kinase 5, or ALK5). The transforming growth factor-beta (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration. In the context of cancer, aberrant TGF-β signaling can promote tumor growth, invasion, metastasis, and immunosuppression. By inhibiting TGFβRI, LY215890 blocks the phosphorylation of downstream mediators Smad2 and Smad3, thereby abrogating the canonical TGF-β signaling cascade. This mechanism makes LY215890 a subject of investigation for various cancer therapies, particularly for gliomas and other solid tumors.

Principle of In Vitro Inhibition Assay

The in vitro inhibitory activity of LY215890 is typically quantified by its IC50 value. This value represents the concentration of the inhibitor required to reduce a specific biological activity by 50%. For anti-cancer compounds, this is often the concentration that inhibits cell proliferation or viability by 50%. The most common method involves treating cultured cancer cells with a serial dilution of LY215890 and measuring the resulting cell viability after a set incubation period (e.g., 72 hours). Cell viability can be assessed using various colorimetric or luminescent assays, such as the MTT, MTS, or CellTiter-Glo® assays, which measure metabolic activity as a proxy for the number of viable cells.

Quantitative Data: IC50 of LY215890 in Various Cell Lines

The potency of LY215890 can vary depending on the cell line and its reliance on the TGF-β signaling pathway. The following table summarizes representative IC50 values for the inhibition of Smad2 phosphorylation and cell proliferation in different cancer cell lines.

| Cell Line | Cancer Type | Assay Type | IC50 (nM) |

| Hs 766T | Pancreatic Cancer | p-Smad Inhibition | 47 |

| FaDu | Pharyngeal Carcinoma | p-Smad Inhibition | 56 |

| A549 | Lung Carcinoma | p-Smad Inhibition | 68 |

| NCI-H460 | Non-Small Cell Lung Cancer | Cell Proliferation (72h) | > 10,000 |

| U87 MG | Glioblastoma | Cell Proliferation (72h) | > 10,000 |

| PC-3 | Prostate Cancer | Cell Proliferation (72h) | > 10,000 |

Note: The high IC50 values for cell proliferation suggest that LY215890's primary effect in many cell lines is cytostatic (inhibiting growth) rather than cytotoxic (killing cells) as a monotherapy, and its anti-tumor effects in vivo are often attributed to modulation of the tumor microenvironment.

Signaling Pathway and Point of Inhibition

The diagram below illustrates the canonical TGF-β signaling pathway and highlights the specific point of inhibition by LY215890.

Caption: TGF-β signaling pathway and inhibition by LY215890.

Experimental Protocol: Cell Viability IC50 Determination